Cas no 89848-41-9 (N-Desalkyl Itraconazole)

N-Desalkyl Itraconazole 化学的及び物理的性質

名前と識別子

-

- N-Desalkyl Itraconazole

- UNII-123KG715O7

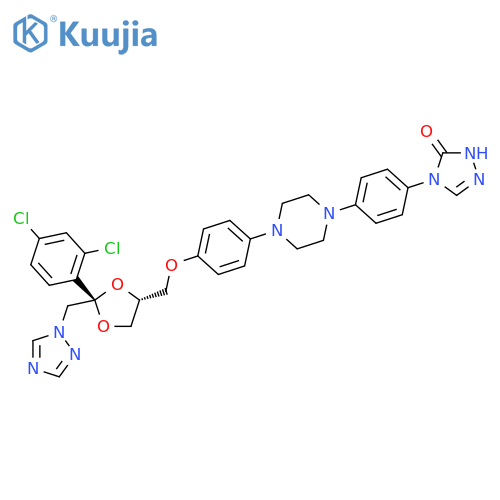

- 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

- SCHEMBL10671949

- CHEMBL1835956

- 89848-41-9

- 3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-, rel-

- 123KG715O7

- Q27251364

- 3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-, cis-

- 3H-1,2,4-Triazol-3-one,4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-, cis-

-

- インチ: InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1

- InChIKey: FBAPZOQKYAPBHI-DLFZDVPBSA-N

- ほほえんだ: C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

計算された属性

- せいみつぶんしりょう: 648.1767069g/mol

- どういたいしつりょう: 648.1767069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 45

- 回転可能化学結合数: 9

- 複雑さ: 1020

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

N-Desalkyl Itraconazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D288345-50mg |

N-Desalkyl Itraconazole |

89848-41-9 | 50mg |

$2101.00 | 2023-05-18 | ||

| Biosynth | ID168102-2 mg |

N-Desalkyl itraconazole |

89848-41-9 | 2mg |

$196.36 | 2023-01-04 | ||

| Biosynth | ID168102-25 mg |

N-Desalkyl itraconazole |

89848-41-9 | 25mg |

$1,299.50 | 2023-01-04 | ||

| TRC | D288345-25mg |

N-Desalkyl Itraconazole |

89848-41-9 | 25mg |

$ 1177.00 | 2023-09-08 | ||

| TRC | D288345-1mg |

N-Desalkyl Itraconazole |

89848-41-9 | 1mg |

$ 129.00 | 2023-09-08 | ||

| Biosynth | ID168102-5 mg |

N-Desalkyl itraconazole |

89848-41-9 | 5mg |

$317.65 | 2023-01-04 | ||

| Biosynth | ID168102-1 mg |

N-Desalkyl itraconazole |

89848-41-9 | 1mg |

$138.60 | 2023-01-04 | ||

| TRC | D288345-5mg |

N-Desalkyl Itraconazole |

89848-41-9 | 5mg |

$ 265.00 | 2023-09-08 | ||

| Biosynth | ID168102-10 mg |

N-Desalkyl itraconazole |

89848-41-9 | 10mg |

$577.50 | 2023-01-04 |

N-Desalkyl Itraconazole 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

9. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

N-Desalkyl Itraconazoleに関する追加情報

N-Desalkyl Itraconazole: A Comprehensive Overview in Modern Pharmaceutical Research

N-Desalkyl Itraconazole, a derivative of the well-known antifungal agent itraconazole, has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacological properties and potential therapeutic applications. The compound, identified by its CAS number 89848-41-9, represents a critical area of study in the development of novel antifungal and antimicrobial agents. This introduction delves into the chemical structure, pharmacological mechanisms, recent research findings, and future prospects of N-Desalkyl Itraconazole, emphasizing its role in contemporary medicinal chemistry.

The chemical structure of N-Desalkyl Itraconazole is characterized by the presence of a triazole ring system, which is a hallmark of many antifungal medications. The molecular formula and structural modifications contribute to its distinct pharmacokinetic profile compared to its parent compound, itraconazole. This alteration in structure leads to changes in drug metabolism, bioavailability, and target specificity, making N-Desalkyl Itraconazole a subject of intense interest for researchers aiming to develop more effective and targeted therapies.

In recent years, N-Desalkyl Itraconazole has been studied for its potential applications in treating resistant fungal infections. Research has shown that this compound exhibits enhanced efficacy against certain fungal strains that have developed resistance to conventional antifungal agents. The mechanism of action involves inhibition of fungal cytochrome P450-dependent enzymes, particularly those responsible for ergosterol biosynthesis. This disruption leads to the disruption of fungal cell membrane integrity, ultimately resulting in fungal cell death.

One of the most compelling aspects of N-Desalkyl Itraconazole is its ability to overcome resistance mechanisms that often render traditional antifungal treatments ineffective. Studies have demonstrated that this derivative can interact with fungal enzymes in ways that traditional itraconazole cannot, suggesting a novel approach to managing resistant infections. This finding is particularly significant in light of the increasing global concern over fungal infections that are difficult to treat.

The pharmacokinetic properties of N-Desalkyl Itraconazole have also been extensively investigated. Unlike itraconazole, which has a relatively long half-life and requires once-daily dosing, N-Desalkyl Itraconazole exhibits a faster clearance rate from the body. This characteristic could make it a more suitable candidate for patients who require more frequent dosing or have impaired liver function. Additionally, preliminary studies suggest that N-Desalkyl Itraconazole may have a lower potential for drug-drug interactions compared to its parent compound, which could improve its safety profile in clinical settings.

Recent advancements in computational chemistry and molecular modeling have furthered the understanding of how N-Desalkyl Itraconazole interacts with biological targets. These studies have provided valuable insights into the compound's binding affinity and specificity, which are crucial factors in determining its therapeutic efficacy. By leveraging these computational tools, researchers can design more targeted derivatives with improved pharmacological properties.

The clinical potential of N-Desalkyl Itraconazole is also being explored in the context of combination therapies. By pairing this compound with other antimicrobial agents, researchers aim to develop treatment regimens that are more effective against multidrug-resistant fungal infections. Preliminary clinical trials have shown promising results, indicating that combination therapies involving N-Desalkyl Itraconazole could offer new hope for patients suffering from severe fungal infections.

Future research directions for N-Desalkyl Itraconazole include optimizing its chemical structure for better bioavailability and reduced toxicity. Additionally, investigating its potential applications in other therapeutic areas beyond antifungal treatments is another avenue that researchers are exploring. The compound's unique pharmacological profile suggests that it may have applications in treating other types of infections or even as a lead compound for developing new antimicrobial agents.

In conclusion, N-Desalkyl Itraconazole (CAS number 89848-41-9) represents a significant advancement in the field of antifungal pharmaceuticals. Its unique chemical structure and pharmacological properties make it a promising candidate for treating resistant fungal infections and potentially other therapeutic applications. As research continues to uncover new insights into this compound's mechanisms of action and clinical potential, it is likely to play an increasingly important role in modern medicine.

89848-41-9 (N-Desalkyl Itraconazole) 関連製品

- 2171182-93-5(3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid)

- 848784-12-3(3,4-dimethylpentan-1-amine)

- 2229417-72-3(5-(dimethoxymethyl)-1,2-oxazol-3-amine)

- 1245806-60-3(5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid)

- 878886-76-1(2-Ethynyl-5-methoxythiophene)

- 67174-25-8(N-Benzylquinine chloride)

- 1805253-40-0(3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-carbonyl chloride)

- 1247735-62-1(Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)

- 2680778-62-3(3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid)

- 2641631-11-8((3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine)